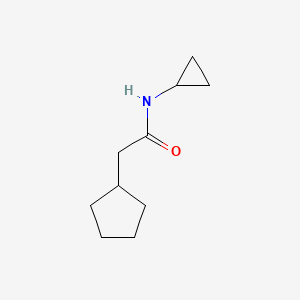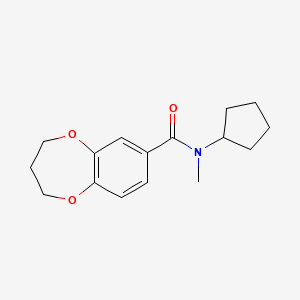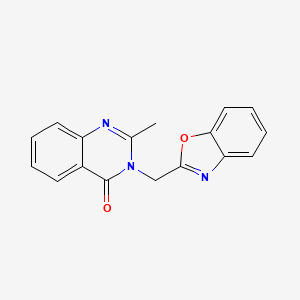![molecular formula C17H16N4O B7472911 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone can have a range of biochemical and physiological effects. For example, it has been shown to:
1. Inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by activated macrophages.
2. Induce cell cycle arrest and apoptosis in cancer cells.
3. Inhibit the replication of several viruses, including HIV, HCV, and influenza virus.
4. Inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
5. Inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. It has been shown to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.
2. It can be synthesized using relatively simple and straightforward methods.
3. It has been extensively studied in vitro, making it a well-characterized compound.
Some of the limitations of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone for lab experiments include:
1. Its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
2. Its toxicity and pharmacokinetic properties are not well characterized, making it difficult to assess its potential as a therapeutic agent.
3. Its synthesis requires the use of hazardous chemicals, such as acetic anhydride and triethylamine, which can pose safety risks in the lab.
Future Directions
There are several future directions for the study of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone. Some of these include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Studies to assess its toxicity and pharmacokinetic properties in vivo.
3. Studies to optimize its synthesis method and develop more efficient and safer routes of synthesis.
4. Studies to evaluate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections.
5. Studies to develop new derivatives of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone with improved biological activities and pharmacokinetic properties.
Synthesis Methods
The synthesis of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been reported in the literature. One of the most common methods involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-aminobenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 1,3-dimethyl-2-chloropyridinium iodide to yield the final compound.
Scientific Research Applications
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. Some of the specific scientific research applications of this compound include:
1. Anti-inflammatory properties: 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by activated macrophages. This suggests that it may be useful for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
2. Anti-tumor properties: Studies have shown that 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone can induce cell cycle arrest and apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
3. Anti-viral properties: 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. This suggests that it may be useful for the treatment of viral infections.
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-14-9-13(10-18-16(14)20(2)19-11)17(22)21-8-7-12-5-3-4-6-15(12)21/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKFGAFIQYWBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)






![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
